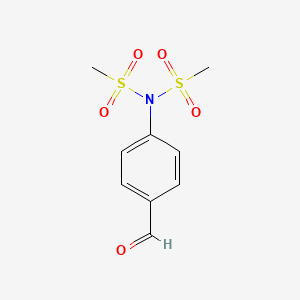
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
概要
説明
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BDMP is a piperidine derivative that has been shown to exhibit a range of biological activities, including antinociceptive, antidepressant, and anxiolytic effects.
科学的研究の応用
Catalytic Activity in Organic Synthesis
This compound has been used as a catalytic ligand in organic synthesis. Vidal-Ferran et al. (1998) describe its use in the enantioselective addition of diethylzinc to benzaldehyde, resulting in high enantiomeric excess. This application is significant in the field of asymmetric synthesis, where enantiomerically pure compounds are desired (Vidal-Ferran et al., 1998).
Electrophilic Probe in Nucleophilicity Studies
Dichiarante et al. (2008) used a related N,N-dimethyl-4-aminophenyl cation as an electrophilic probe to determine the reactivity of nucleophiles. Such studies are essential for understanding the reactivity and interaction of different molecular entities in organic chemistry (Dichiarante et al., 2008).
Stereochemistry of Piperidones
Research by Dindulkar et al. (2012) on N-benzylated piperidones, including similar compounds, has contributed to understanding the stereochemistry of these molecules. This is crucial for the design of molecules with specific three-dimensional structures, which is a key aspect in drug design and other fields of chemistry (Dindulkar et al., 2012).
Metabolism of Aromatic Amines
Boyland and Sims (1959) explored the metabolism of dimethyl aniline derivatives in rats. Understanding the metabolism of such compounds is vital for assessing their safety and potential applications in pharmaceuticals (Boyland & Sims, 1959).
Synthesis and Application in Polymer Chemistry
The compound has applications in the synthesis of polymeric materials. For example, Lynn and Langer (2000) synthesized poly(β-aminoesters) using similar compounds. Such polymers have potential applications in biomedical fields, including drug delivery (Lynn & Langer, 2000).
Application in Medicinal Chemistry and Drug Discovery
Khatua et al. (2022) developed a method for intermolecular benzylic C(sp3)-H amination using iron catalysis, which is significant in medicinal chemistry and drug discovery (Khatua et al., 2022).
特性
IUPAC Name |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

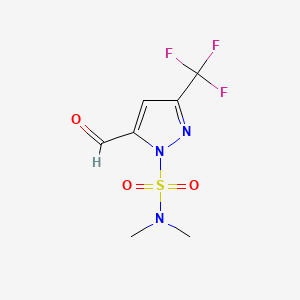


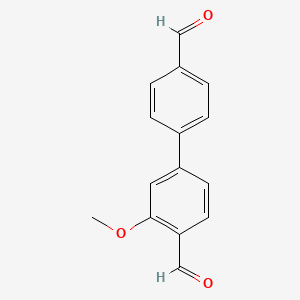
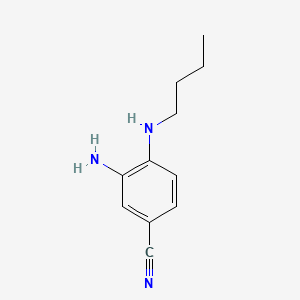
![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)
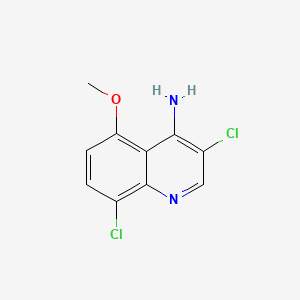
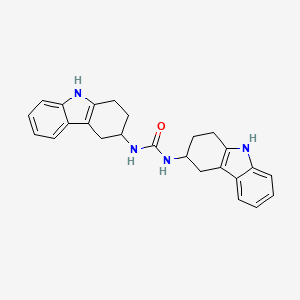
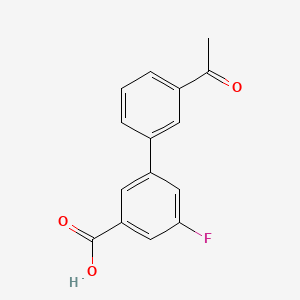

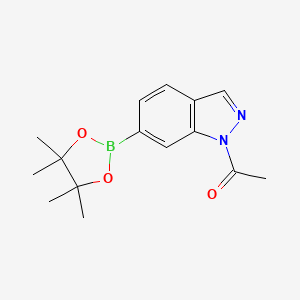

![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)
